LY3007113

p38 MAPK inhibitor maximum tolerated dose therapeutic index

LY3007113 is an orally bioavailable, ATP-competitive small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), originated by Eli Lilly and Company as an antineoplastic agent. The compound was evaluated in a multicenter, nonrandomized, open-label Phase 1 dose-escalation study (NCT01463631) in patients with advanced or metastatic solid tumors and lymphomas, establishing a maximum tolerated dose (MTD) of 30 mg every 12 hours (Q12H).

Molecular Formula Unknown
Molecular Weight 0.0
Cat. No. B1579152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3007113
SynonymsLY3007113;  LY-3007113;  LY 3007113.
Molecular FormulaUnknown
Molecular Weight0.0
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY3007113: A p38 MAPK Inhibitor with a Defined Clinical Toxicity Ceiling for Oncology Research


LY3007113 is an orally bioavailable, ATP-competitive small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), originated by Eli Lilly and Company as an antineoplastic agent [1]. The compound was evaluated in a multicenter, nonrandomized, open-label Phase 1 dose-escalation study (NCT01463631) in patients with advanced or metastatic solid tumors and lymphomas, establishing a maximum tolerated dose (MTD) of 30 mg every 12 hours (Q12H) [1]. LY3007113 is characterized by time-independent, dose-proportional pharmacokinetics with a terminal half-life of approximately 10 hours, and two circulating active metabolites (LSN3025641 and LSN3047151) whose combined exposure accounts for less than 3% of parent drug levels [1]. Further clinical development of LY3007113 was not planned because dose-limiting toxicities precluded achievement of a biologically effective dose (BED) [1].

Why LY3007113 Cannot Be Substituted by Other p38 MAPK Inhibitors in Research Applications


Despite belonging to the ATP-competitive p38 MAPK inhibitor class, LY3007113 exhibits a distinct clinical pharmacology profile that precludes direct interchange with other in-class agents such as ralimetinib (LY2228820), losmapimod, BIRB 796, or PH-797804 [1][2]. The compound's uniquely narrow therapeutic index—manifested by a 10-fold lower MTD than ralimetinib, failure to achieve biologically effective target engagement within the tolerated dose range, and a toxicity signature dominated by tremor, rash, and upper gastrointestinal hemorrhage—creates a specific pharmacological fingerprint that is not reproduced by any other clinically evaluated p38 inhibitor [1][2]. Substitution with a higher-tolerability p38 inhibitor would fundamentally alter the exposure–toxicity–target engagement relationship under investigation, rendering LY3007113 irreplaceable for studies examining p38 inhibitor toxicity mechanisms, therapeutic window determinants, or structure–toxicity relationships within this chemical class [1][2].

Quantitative Differentiation Evidence for LY3007113 Versus Clinically Evaluated p38 MAPK Inhibitors


Maximum Tolerated Dose Comparison: LY3007113 vs. Ralimetinib (LY2228820)

LY3007113 demonstrated a markedly lower maximum tolerated dose (MTD) of 30 mg Q12H compared with ralimetinib (LY2228820), another ATP-competitive p38 MAPK inhibitor developed by Eli Lilly, which achieved a recommended Phase 2 dose (RP2D) of 300 mg Q12H—a 10-fold difference in tolerated clinical dose [1][2]. Dose escalation of LY3007113 was terminated at 40 mg Q12H due to dose-limiting toxicities (DLTs) of upper gastrointestinal hemorrhage and increased hepatic enzyme, whereas ralimetinib escalation proceeded to 560 mg Q12H before DLTs (erythema multiforme, ataxia, dizziness) were observed [1][2]. This 10-fold lower MTD indicates a fundamentally narrower therapeutic window for LY3007113 relative to its closest in-class clinical comparator [1][2].

p38 MAPK inhibitor maximum tolerated dose therapeutic index phase 1 oncology

Pharmacodynamic Target Engagement Failure: LY3007113 Does Not Achieve Biologically Effective Dose

LY3007113 failed to meet its predefined biologically effective dose (BED) criteria in the Phase 1 study: maximal inhibition of the primary pharmacodynamic biomarker phospho-MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs) did not reach the 80% threshold, and sustained minimal inhibition of 60% was not maintained for 6 hours post-dose at any tolerated dose level [1]. In contrast, ralimetinib demonstrated dose-dependent p-MAPKAP-K2 inhibition ranging from 10% to 70% across the 10–200 mg dose range, with a defined exposure–response relationship that supported continued clinical development [2]. This BED failure represents a critical pharmacodynamic differentiation: LY3007113 is the only clinically evaluated oncology-directed p38 inhibitor for which toxicity precluded achieving the level of target engagement predicted necessary for antitumor activity [1][2].

pharmacodynamic biomarker MAPKAP-K2 target engagement biologically effective dose

Distinctive Toxicity Signature: Tremor-Predominant Neurological Toxicity of LY3007113

The treatment-emergent adverse event (TEAE) profile of LY3007113 is quantitatively and qualitatively distinct from that of ralimetinib. LY3007113 produced tremor as the most frequent drug-related adverse event, occurring in 33.3% of patients overall and in 50% at the 40 mg Q12H dose level, accompanied by rash (22.2%), stomatitis, increased blood creatine phosphokinase, and fatigue [1]. Grade ≥3 treatment-related adverse events included upper gastrointestinal hemorrhage and increased hepatic enzyme, both occurring at 40 mg Q12H and constituting DLTs [1]. In comparison, ralimetinib's most common drug-related adverse events were rash, fatigue, nausea, constipation, pruritus, and vomiting, with DLTs of erythema multiforme (Gr3), ataxia (Gr3), and dizziness (Gr2) at the 560 mg dose [2]. The tremor-predominant neurological signature of LY3007113 is not a prominent feature of other clinically evaluated p38 inhibitors, suggesting a compound-specific or scaffold-specific off-target effect [1][2].

treatment-related adverse events p38 inhibitor toxicity neurological toxicity tremor

Pharmacokinetic Profile and Negligible Active Metabolite Contribution of LY3007113

LY3007113 exhibits time-independent, approximately dose-proportional pharmacokinetics with a geometric mean terminal half-life of approximately 10 hours (geometric CV 46%; range 5–27 h), apparent clearance of 14 L/h, and apparent volume of distribution of 179 L after repeated Q12H dosing [1]. The accumulation ratio was approximately 1.8, consistent with the half-life and dosing interval [1]. Critically, two active metabolites (LSN3025641 and LSN3047151) were identified, but their combined systemic exposure was less than 3% of parent LY3007113 exposure, and their in vitro potency was one-half to one-third that of the parent compound [1]. This negligible metabolite contribution contrasts with ralimetinib, for which metabolite profiles have not been reported to constrain pharmacodynamic interpretation, and with other p38 inhibitors (e.g., losmapimod, PH-797804) where metabolite activity data are limited or absent from public domain [1][2].

pharmacokinetics metabolite profiling half-life dose proportionality

Clinical Development Outcome: LY3007113 as a Benchmark for p38 Inhibitor Attrition Analysis

LY3007113 development was formally discontinued after Phase 1 because toxicity precluded achieving a biologically effective dose [1]. The best overall response in Part B was stable disease in only 3 of 27 patients (11.1%), and only 3 patients continued treatment beyond the first radiographic assessment [1]. By contrast, ralimetinib advanced to Phase 2 studies in ovarian cancer and glioblastoma, with 19 of 89 patients (21.3%) achieving stable disease (median duration 3.7 months) and one confirmed near-partial response (29% tumor reduction) in renal cell carcinoma [2]. Among the broader p38 inhibitor class in oncology, ralimetinib is the only ATP-competitive p38 inhibitor to progress beyond Phase 1, while LY3007113, AMG-548, BIRB 796, losmapimod, and PH-797804 all failed in Phase 1 or Phase 2 for oncology or inflammatory indications [1][2]. LY3007113 thus occupies a uniquely informative position as the only p38 inhibitor whose clinical failure is mechanistically attributable to a toxicity-imposed therapeutic window constraint rather than lack of efficacy at tolerated doses [1].

clinical attrition p38 inhibitor development translational pharmacology therapeutic window

High-Value Research and Procurement Applications for LY3007113 Based on Quantitative Differentiation Evidence


Tool Compound for Studying p38 MAPK Inhibitor Therapeutic Index Determinants

LY3007113 is the optimal compound for preclinical programs investigating the molecular basis of the narrow therapeutic window that has limited clinical translation of p38 inhibitors in oncology. Its 10-fold lower MTD compared to ralimetinib (30 vs. 300 mg Q12H) and the associated failure to achieve biologically effective target engagement provide a quantitatively defined toxicity ceiling [1][2]. Researchers can use LY3007113 in parallel with ralimetinib in rodent toxicology models or human cell-based assays to dissect whether the tremor-predominant neurological toxicity arises from p38 isoform selectivity differences, scaffold-specific off-target binding, or tissue distribution properties [1][2].

Reference Standard for In Vitro p38 Inhibitor Safety Screening Panels

Given its well-characterized clinical toxicity signature (tremor 33.3%, rash 22.2%, upper GI hemorrhage, hepatic enzyme elevation) and the availability of paired clinical PK/PD data, LY3007113 can serve as a reference compound in in vitro safety pharmacology panels aimed at identifying p38 inhibitors with tremor or gastrointestinal liability [1]. The compound's negligible active metabolite contribution (<3% parent exposure; metabolite potency 0.33–0.5× parent) further simplifies interpretation of structure–toxicity relationships compared to p38 inhibitors with undefined or significant metabolite pharmacology [1].

Negative Control for p38-Dependent Antitumor Efficacy Studies

LY3007113 is uniquely suited as a negative control compound in xenograft or syngeneic tumor models where researchers aim to demonstrate that antitumor activity requires sustained p38 pathway suppression above a minimum threshold. The clinical data establish that at tolerated exposures, LY3007113 cannot sustain ≥60% p-MAPKAP-K2 inhibition for 6 hours—the predefined BED requirement [1]. This contrasts with ralimetinib, which achieved dose-dependent pathway inhibition within the tolerated range [2]. Using both compounds in parallel in vivo efficacy studies enables calibration of the p-MAPKAP-K2 inhibition threshold required for tumor growth inhibition [1][2].

Chemical Probe for Structure–Kinase Selectivity Relationship Studies

Although LY3007113's precise kinase selectivity profile and IC50 values against p38 isoforms remain undisclosed in the public domain, its distinct clinical toxicity fingerprint implies a selectivity spectrum that differs from well-profiled p38 inhibitors such as ralimetinib (p38α IC50 5.3 nM, p38β IC50 3.2 nM), AMG-548 (p38α Ki 0.5 nM, >1000-fold selectivity over p38γ/δ), and BIRB 796 (p38α IC50 38 nM) [1][2]. Procurement of LY3007113 for kinome-wide profiling studies would fill a critical knowledge gap by enabling head-to-head selectivity comparison against these better-characterized p38 inhibitors using identical assay conditions, potentially revealing the off-target kinase(s) responsible for its unique tremor and GI toxicity [1].

Quote Request

Request a Quote for LY3007113

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.